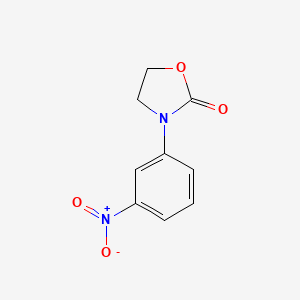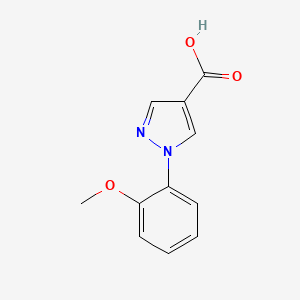
1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
“1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The methoxyphenyl group suggests the presence of a phenyl ring with a methoxy group attached .
Synthesis Analysis
While specific synthesis methods for “1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid” are not available, similar compounds are often synthesized through Suzuki–Miyaura cross-coupling reactions .
Wissenschaftliche Forschungsanwendungen
Urapidil Synthesis
- Scientific Field : Pharmaceutical Chemistry .
- Application Summary : Urapidil is an important drug for the treatment of essential hypertension and intravenously in hypertensive emergencies . An improved route to Urapidil was introduced, starting with the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane .
- Methods of Application : The new synthetic route starts with the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane catalyzed by Yb(OTf)3 in acetonitrile to form the key intermediate . The overall yield of this route is about 45% .
- Results or Outcomes : The structure of the final product was confirmed by 1H-NMR, 13C-NMR and HRMS .
Leishmaniasis Treatment
- Scientific Field : Medical and Pharmaceutical Research .
- Application Summary : N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, named compound 8, has been found to have leishmanicidal activity against Leishmania mexicana .
- Methods of Application : Ultrastructural studies were carried out to characterize the mechanism of action of compound 8 . It was shown that compound 8 induces several changes, such as membrane blebbing, the presence of autophagosomes, membrane detachment and mitochondrial and kinetoplast disorganization .
- Results or Outcomes : Compound 8 triggers the production of ROS and parasite apoptosis . It reduced 71% of the parasite load of L. mexicana in an experimental model of cutaneous leishmaniasis .
Urapidil Synthesis
- Scientific Field : Pharmaceutical Chemistry .
- Application Summary : Urapidil is an important drug for the treatment of essential hypertension and intravenously in hypertensive emergencies . An improved route to Urapidil was introduced, starting with the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane .
- Methods of Application : The new synthetic route starts with the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane catalyzed by Yb(OTf)3 in acetonitrile to form the key intermediate . The overall yield of this route is about 45% .
- Results or Outcomes : The structure of the final product was confirmed by 1H-NMR, 13C-NMR and HRMS .
5-HT1A Neuroreceptor Imaging
- Scientific Field : Medical and Pharmaceutical Research .
- Application Summary : Macrocyclic Appended 1-(2-methoxyphenyl)piperazine for 5-HT1A Neuroreceptor Imaging . This compound is used as a brain imaging agent using different modalities .
- Methods of Application : Synthesis of 2,2’,2’’-(10-(2-(4-(4-(2-methoxyphenyl)piperazin-1yl)butylamino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid (DO3A-butyl-MPP) was achieved by conjugating chloroacetylated derivative of 1-(2-methoxyphenyl)piperazine-butylamine with trisubsituted cyclen with subsequent cleavage with trifluoroacetic acid (TFA) .
- Results or Outcomes : The resulting compound was then labeled with GdCl3 and 68GaCl3 to perform MRI (relaxivity studies) and PET respectively .
Urapidil Synthesis
- Scientific Field : Pharmaceutical Chemistry .
- Application Summary : Urapidil is an important drug for the treatment of essential hypertension and intravenously in hypertensive emergencies . An improved route to Urapidil was introduced, starting with the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane .
- Methods of Application : The new synthetic route starts with the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane catalyzed by Yb(OTf)3 in acetonitrile to form the key intermediate . The overall yield of this route is about 45% .
- Results or Outcomes : The structure of the final product was confirmed by 1H-NMR, 13C-NMR and HRMS .
3D Printing Applications
- Scientific Field : Material Science and Engineering .
- Application Summary : One-Component Cationic Photoinitiators from Tunable Benzylidene Scaffolds for 3D Printing Applications . This compound is used as a photoinitiator in 3D printing applications .
- Methods of Application : The compound was synthesized in one step via classical aldol condensation reactions . It can efficiently decompose under irradiation from UV to visible regions of the spectrum .
- Results or Outcomes : The compound can photoinitiate the polymerization of vinyl ethers and epoxy monomers under LED@365 and LED@405 irradiation . It can simultaneously initiate and monitor the polymerization process according to the change of fluorescence during the photocuring process .
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-10-5-3-2-4-9(10)13-7-8(6-12-13)11(14)15/h2-7H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETIPSHEOZTBRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654289 | |
| Record name | 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid | |
CAS RN |
1015845-77-8 | |
| Record name | 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



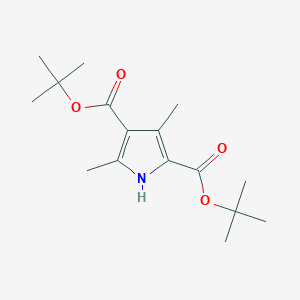
![[2-(4-Ethylpiperazin-1-yl)phenyl]methanol](/img/structure/B1416539.png)
![Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)-2-methylpropyl]carbamate](/img/structure/B1416541.png)


![[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1416544.png)
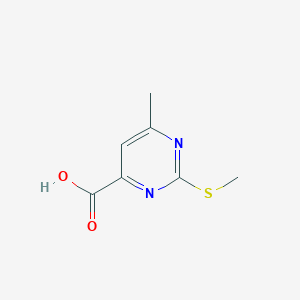
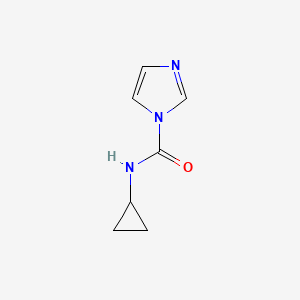

![2-{[(2-Nitrophenyl)methyl]sulfanyl}pyrimidine](/img/structure/B1416554.png)
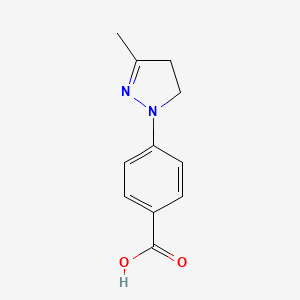
![3-Oxa-9-azaspiro[5.5]undecane](/img/structure/B1416556.png)
![4-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1416559.png)
